

what are the chemical properties of 2-octenylsuccinic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Octenylsuccinic Anhydride

Cat. No.: B1220326

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-Octenylsuccinic Anhydride** (OSA)

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties of **2-Octenylsuccinic Anhydride** (OSA), a versatile cyclic anhydride used extensively in modifying biopolymers and synthesizing novel materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships that govern the reactivity, stability, and analytical characterization of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

2-Octenylsuccinic anhydride (OSA) is an amphiphilic molecule featuring a hydrophilic cyclic acid anhydride head and a hydrophobic eight-carbon alkenyl tail. Its unique structure is the foundation of its utility, particularly in imparting surface-active properties to otherwise hydrophilic polymers.

The molecular formula for OSA is $C_{12}H_{18}O_3$, with a molecular weight of approximately 210.27 g/mol. [1][2] The molecule exists as a mixture of cis and trans isomers, which may influence its physical state and reactivity, though it is typically supplied as a liquid mixture. [3]

Caption: Chemical structure of 2-Octenylsuccinic Anhydride (OSA).

Summary of Physical Properties

The physical properties of OSA are critical for its handling, storage, and application. It is typically a pale yellow, viscous liquid at room temperature.[\[2\]](#)[\[4\]](#)

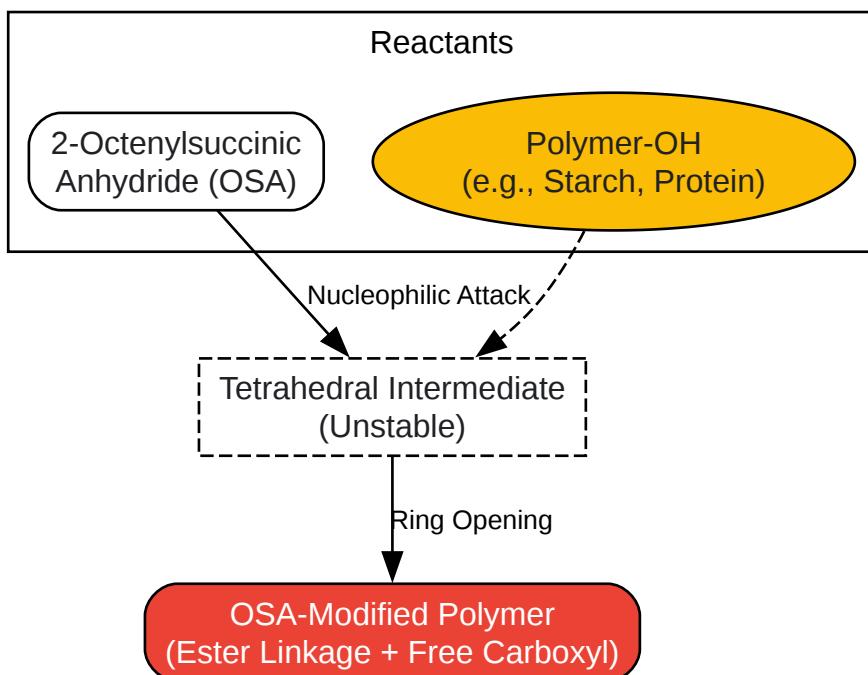
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ O ₃	
Molecular Weight	210.27 g/mol	[2]
Appearance	Liquid	[2] [4]
Density	~1.0 g/mL at 25 °C	
Melting Point	8-12 °C	[4]
Boiling Point	168 °C at 10 mmHg	[5]
Refractive Index	n _{20/D} 1.4694	
Solubility	Soluble in DMSO, ethanol; forms emulsions in water	[6] [7]

Core Reactivity: The Anhydride Moiety

The high reactivity of OSA is primarily due to the strained five-membered anhydride ring.[\[5\]](#) This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a new covalent bond and generates a free carboxylic acid group. This dual functionality—covalent modification and introduction of a chargeable group—is the cornerstone of its utility.

Hydrolysis: A Competing Reaction

In aqueous environments, OSA readily undergoes hydrolysis to form 2-octenylsuccinic acid. This is often a competing and undesirable side reaction during the modification of substrates in aqueous slurries.[\[8\]](#)[\[9\]](#) The rate of hydrolysis is pH-dependent, accelerating under alkaline conditions, which are often required for esterification.


[Click to download full resolution via product page](#)

Caption: The hydrolysis pathway of OSA in an aqueous environment.

Expert Insight: The management of hydrolysis is critical for achieving high reaction efficiency. In polysaccharide modification, controlling the pH, temperature, and reaction time is paramount. [7] A stabilized pH between 8.5 and 9.0 is often employed as a compromise, providing sufficient nucleophilicity for the substrate's hydroxyl groups while attempting to minimize the rate of anhydride hydrolysis.[10][11]

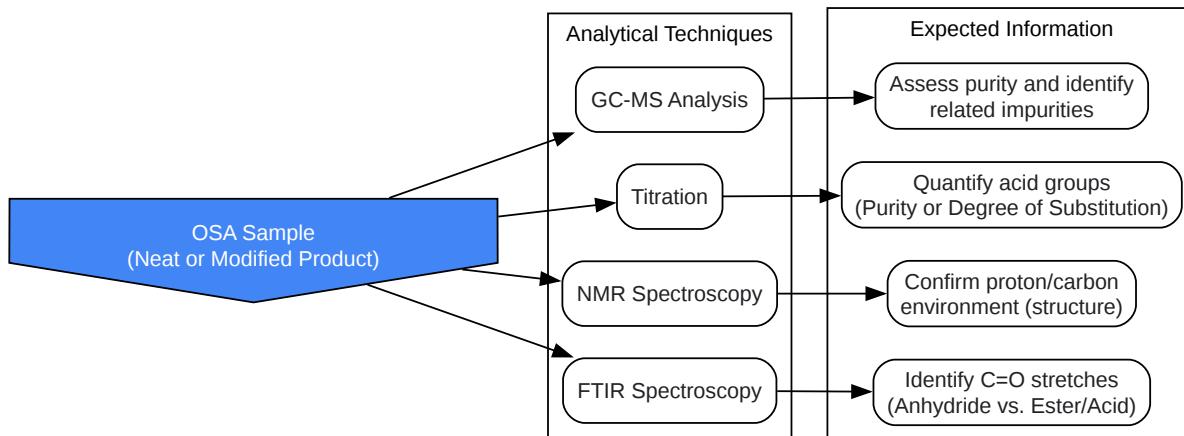
Esterification: The Primary Modification Pathway

Esterification is the most common and intended reaction for OSA, used to modify polymers containing hydroxyl groups, such as starches, cellulose, hyaluronic acid, and gelatin.[11][12] The reaction involves the nucleophilic attack of a hydroxyl group from the polymer onto one of the carbonyl carbons of the anhydride ring.

[Click to download full resolution via product page](#)

Caption: General mechanism for the esterification of a hydroxylated polymer with OSA.

This reaction effectively grafts the hydrophobic octenyl chain onto the polymer backbone, transforming it into an amphiphilic macromolecule. The newly formed ester linkage is stable, while the second carboxyl group from the opened anhydride ring provides pH-responsive properties and potential sites for further functionalization.^[6] This modification is the basis for creating novel emulsifiers, encapsulating agents, and drug delivery vehicles.^{[13][14][15]}


Amidation and Other Reactions

Beyond esterification, the anhydride ring can react with other nucleophiles. Primary amines, for instance, will react to form an amide bond, yielding an octenylsuccinamic acid derivative. This reactivity is leveraged in modifying proteins and other amine-containing polymers.^[5] The carbon-carbon double bond in the octenyl tail can also undergo addition reactions, although this pathway is less commonly exploited than the anhydride chemistry.^[5]

Analytical Characterization Workflow

Confirming the identity, purity, and successful reaction of OSA requires a multi-faceted analytical approach. A typical workflow involves spectroscopic confirmation of the structure and

titrimetric or chromatographic quantification of purity or reaction yield.

[Click to download full resolution via product page](#)

Caption: A standard analytical workflow for the characterization of OSA.

Spectroscopic Methods

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for monitoring OSA reactions. The cyclic anhydride shows two characteristic carbonyl (C=O) stretching bands, typically around 1860 cm^{-1} and 1780 cm^{-1} . Upon reaction (esterification or hydrolysis), these peaks disappear and are replaced by new peaks. A new ester carbonyl peak appears around $1725\text{-}1730\text{ cm}^{-1}$, and the carboxylic acid C=O stretch appears at a similar wavenumber.[16][17] The formation of the ester is often confirmed by a new peak at 1570 cm^{-1} corresponding to the carboxylate salt after neutralization.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provides definitive structural confirmation. The ^1H NMR spectrum will show characteristic signals for the protons on the octenyl chain's double bond (typically 5.4-5.6 ppm) and the protons on the succinic anhydride ring.[18] Upon reaction, shifts in the signals for the ring protons are observed, providing evidence of ring opening.

Experimental Protocol: Titrimetric Determination of Degree of Substitution (DS)

This protocol provides a validated method for quantifying the extent of modification after reacting a polymer like starch with OSA. The principle relies on saponifying the ester linkage and titrating the excess alkali. This method is adapted from procedures described in the literature.[7]

Objective: To determine the percentage of octenylsuccinate groups by weight on a modified polymer.

Materials:

- OSA-modified polymer (dried)
- 0.1 M Sodium Hydroxide (NaOH), standardized
- 0.1 M Hydrochloric Acid (HCl), standardized
- Phenolphthalein indicator
- Isopropanol
- Stir plate and stir bar
- Burette (50 mL)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 1.0 g of the dried OSA-modified polymer into a 250 mL Erlenmeyer flask.
- **Dispersion:** Add 50 mL of isopropanol to the flask and stir for 30 minutes to create a uniform slurry.
- **Initial Neutralization:** Add a few drops of phenolphthalein. Titrate the slurry with 0.1 M NaOH until a faint, stable pink color persists for 30 seconds. This step neutralizes any free carboxylic acid groups. Record this volume as V_{initial} .

- Saponification: Add an additional 25.0 mL of 0.1 M NaOH to the flask using a volumetric pipette.
- Reaction: Heat the flask in a water bath at 50°C with gentle stirring for 2 hours to ensure complete saponification of the ester linkages.
- Back Titration: After cooling to room temperature, titrate the excess NaOH in the flask with standardized 0.1 M HCl until the pink color just disappears. Record the volume of HCl used as V_{blank} .
- Control Titration: Perform a blank titration by following steps 2-6 with 1.0 g of the unmodified polymer. Record the volume of HCl used for the control as V_{control} .
- Calculation:
 - The degree of substitution (DS) is calculated using the formula: $DS = [(V_{\text{control}} - V_{\text{blank}}) \times M_{\text{HCl}} \times 210] / [W \times (1 - ((V_{\text{control}} - V_{\text{blank}}) \times M_{\text{HCl}} \times 102 / W))]$
 - Where:
 - V_{blank} and V_{control} are the volumes (L) of HCl used for the sample and blank.
 - M_{HCl} is the molarity of the HCl solution.
 - W is the weight (g) of the dry sample.
 - 210 is the molecular weight of the octenylsuccinate group.
 - 102 is the molecular weight of the octenylsuccinate group minus the water molecule.

Trustworthiness: This back-titration method is a self-validating system. The use of a control (unmodified polymer) accounts for any interaction of the alkali with the polymer backbone itself, ensuring that the measured difference is directly attributable to the saponification of the OSA-ester linkage.

Safety and Handling

As a reactive chemical, OSA requires careful handling. It is classified as a skin and serious eye irritant.[2][3][19]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][20]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[20]
- Storage: Store in a cool, dry place away from moisture and strong oxidizing agents, with the container tightly sealed to prevent hydrolysis from atmospheric moisture.[19]
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste. Avoid contact with water.[20]

Conclusion

The chemical properties of **2-octenylsuccinic anhydride** are defined by its dual-nature molecular structure. The reactivity of the anhydride ring allows for covalent modification of a wide range of materials, while the octenyl chain imparts valuable hydrophobicity.

Understanding the interplay between its primary esterification reaction and the competing hydrolysis side reaction is fundamental to its effective application. Through robust analytical techniques such as FTIR, NMR, and titration, researchers can control and characterize these modifications, paving the way for innovations in fields ranging from food science to advanced drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Octenylsuccinic anhydride, (2Z)- | C12H18O3 | CID 5899721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. 2spi.com [2spi.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [what are the chemical properties of 2-octenylsuccinic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220326#what-are-the-chemical-properties-of-2-octenylsuccinic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com